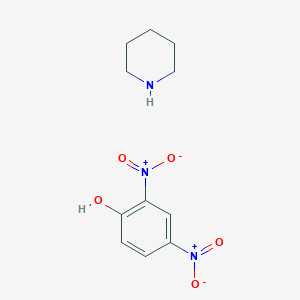![molecular formula C11H11Cl3N2O2 B14652447 Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate CAS No. 53682-77-2](/img/structure/B14652447.png)
Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of 2-chloropropanoic acid.
Reduction: Formation of ethyl 2-amino-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate involves its interaction with specific molecular targets. The diazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atom can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-chloropropanoate: Similar ester structure but lacks the diazenyl and dichlorophenyl groups.
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring and perfumes
Uniqueness
Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate is unique due to its combination of a diazenyl group and a dichlorophenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
53682-77-2 |
|---|---|
Fórmula molecular |
C11H11Cl3N2O2 |
Peso molecular |
309.6 g/mol |
Nombre IUPAC |
ethyl 2-chloro-2-[(2,5-dichlorophenyl)diazenyl]propanoate |
InChI |
InChI=1S/C11H11Cl3N2O2/c1-3-18-10(17)11(2,14)16-15-9-6-7(12)4-5-8(9)13/h4-6H,3H2,1-2H3 |
Clave InChI |
VVNQKNFLMBWNAU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(N=NC1=C(C=CC(=C1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
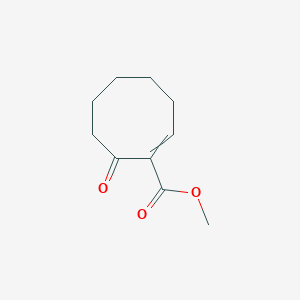
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)



![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
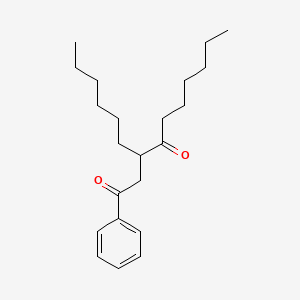
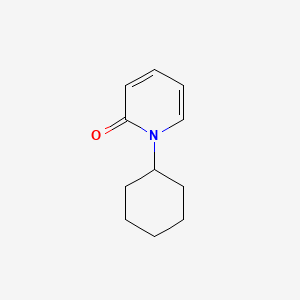
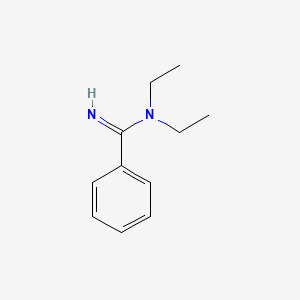
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
